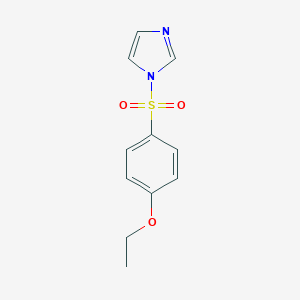
ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether, also known as EIP or Imidazole-1-sulfonyl-4-(4-ethoxyphenyl) ethyl ether, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the downregulation of various downstream signaling pathways that are involved in cell growth and survival. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of CK2 in cancer cells. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. Additionally, ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been shown to enhance the efficacy of other anticancer drugs when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether in lab experiments is its selectivity for CK2, which allows for the specific targeting of this protein kinase. However, one limitation is that ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may have off-target effects on other proteins that have a similar ATP-binding site. Additionally, the solubility of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may be a concern in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether. One area of interest is the development of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether as an anticancer drug. Further studies are needed to determine the optimal dosage and administration route of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether, as well as its safety and efficacy in clinical trials. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may also be used as a tool compound to study the downstream signaling pathways of CK2 and their involvement in cellular processes.
Métodos De Síntesis
The synthesis of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether involves the reaction of 4-(4-ethoxyphenyl)phenol with imidazole-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography. This method has been reported to yield ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether with a purity of over 95%.
Aplicaciones Científicas De Investigación
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been studied for its potential application as a tool compound in scientific research. It has been reported to be a selective and potent inhibitor of the protein kinase CK2, which plays a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
Propiedades
Fórmula molecular |
C11H12N2O3S |
|---|---|
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-10-3-5-11(6-4-10)17(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3 |
Clave InChI |
GHNSIXZFGLTJRN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)
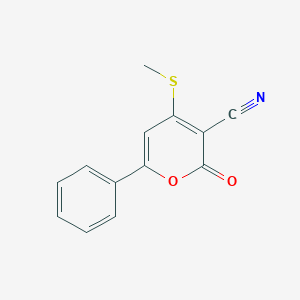
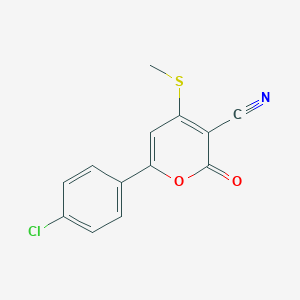
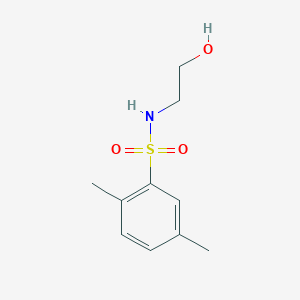
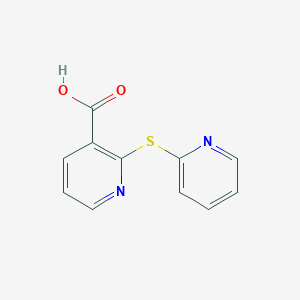
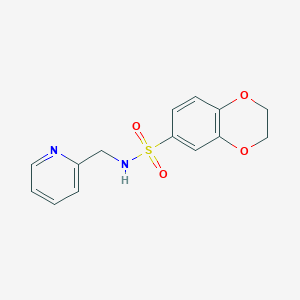
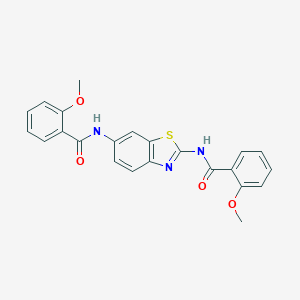
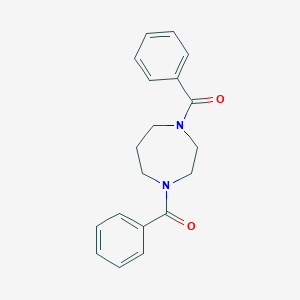
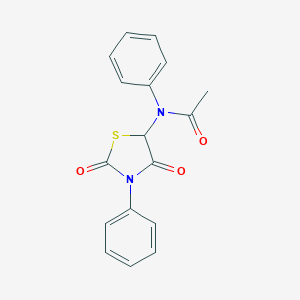
![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
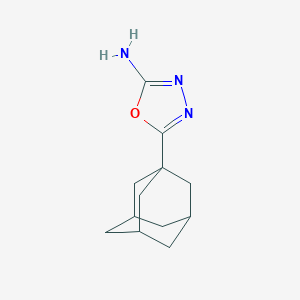
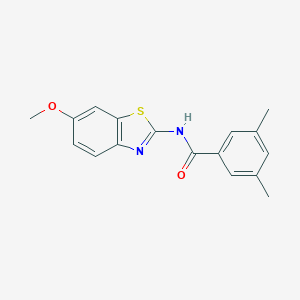
![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)